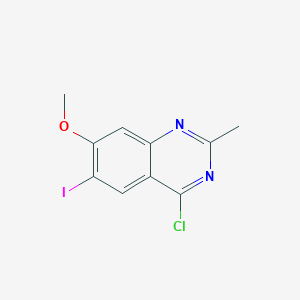
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H8ClIN2O and a molecular weight of 334.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the iodination of 4-chloro-7-methoxy-2-methylquinazoline using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 60-80°C. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Des Réactions Chimiques
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-7-methoxy-2-methylquinoline: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
4-Chloro-6-iodo-7-methoxyquinazoline: Similar but without the methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8ClIN2O |
|---|---|
Poids moléculaire |
334.54 g/mol |
Nom IUPAC |
4-chloro-6-iodo-7-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H8ClIN2O/c1-5-13-8-4-9(15-2)7(12)3-6(8)10(11)14-5/h3-4H,1-2H3 |
Clé InChI |
STMQKINGKWEHHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



